Arnidiol

Übersicht

Beschreibung

Arnidiol is a cytotoxic triterpene with the molecular formula C₃₀H₅₀O₂. It was first isolated from the bloom of the plant Arnica montana and has also been found in the plant Taraxacum officinale . This compound is known for its potential therapeutic properties, particularly in the field of cancer research due to its cytotoxic effects.

Wissenschaftliche Forschungsanwendungen

Arnidiol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer komplexer Triterpene verwendet.

Biologie: Wird auf seine Rolle bei der Zellsignalisierung und Apoptose untersucht.

Medizin: Wird auf sein Potenzial als Antikrebsmittel aufgrund seiner zytotoxischen Eigenschaften untersucht.

Industrie: Wird bei der Entwicklung von Naturstoff-basierten Pharmazeutika und Kosmetika eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen in erster Linie durch die Induktion von Apoptose in Krebszellen aus. Es interagiert mit verschiedenen molekularen Zielstrukturen und Signalwegen, darunter:

Mitochondrialer Weg: Störung des mitochondrialen Membranpotenzials, das zum Zelltod führt.

Weg der reaktiven Sauerstoffspezies (ROS): Erzeugung von reaktiven Sauerstoffspezies, die oxidativen Stress und Apoptose induzieren.

NF-κB-Weg: Hemmung des NF-κB-Signalwegs, der an Zellüberleben und -proliferation beteiligt ist.

Wirkmechanismus

Target of Action

Arnidiol, also known as Ainidiol or Arnidenediol, is a pentacyclic triterpene diol . The primary targets of this compound are the proteins Drp1 and cofilin . These proteins play a key role in the regulation of mitochondrial fission, a process important for maintaining cellular functions, including cellular development, homeostasis, and apoptosis .

Mode of Action

This compound induces mitochondrial fission and apoptosis through the mitochondrial translocation of Drp1 and cofilin . The interaction of Drp1 and cofilin in mitochondria is involved in this compound-induced mitochondrial fission and apoptosis . This compound-mediated apoptosis in cancer cells involves the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), leading to their mitochondrial translocation .

Biochemical Pathways

This compound affects the biochemical pathway involving the proteins Drp1 and cofilin. The dephosphorylation of these proteins and their subsequent translocation to the mitochondria are key steps in this pathway . This process results in mitochondrial fission and apoptosis, which are crucial for maintaining cellular functions .

Pharmacokinetics

Like other compounds, its absorption, distribution, metabolism, and excretion would significantly impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of mitochondrial fission and apoptosis . This is achieved through the mitochondrial translocation of the proteins Drp1 and cofilin, which are dephosphorylated as a result of this compound’s action . This leads to changes in cellular functions, including development, homeostasis, and apoptosis .

Biochemische Analyse

Biochemical Properties

Arnidiol interacts with various enzymes and proteins in biochemical reactions. It induces mitochondrial fission and apoptosis through mitochondrial translocation of Drp1 and cofilin . The interaction of Drp1 and cofilin in mitochondria is involved in this compound-induced mitochondrial fission and apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces mitochondrial fission and apoptosis in human cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Only dephosphorylated Drp1 (Ser637) and cofilin (Ser3) are translocated to the mitochondria . A mechanistic study revealed that ROCK1 activation plays an important role in the this compound-mediated Drp1 and cofilin dephosphorylation and mitochondrial translocation, mitochondrial fission, and apoptosis .

Subcellular Localization

It has been found that this compound induces mitochondrial translocation of Drp1 and cofilin .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Arnidiol kann durch verschiedene organische Reaktionen synthetisiert werden, obwohl detaillierte Synthesewege nicht umfassend dokumentiert sind. Die Synthese umfasst typischerweise die Cyclisierung von Squalen oder seinen Derivaten, gefolgt von Modifikationen der funktionellen Gruppen, um die Hydroxylgruppen an bestimmten Positionen einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in erster Linie durch Extraktion aus natürlichen Quellen wie Arnica montana und Taraxacum officinale. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten wie Chromatographie, um this compound in seiner reinen Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arnidiol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zurück zu Hydroxylgruppen.

Substitution: Ersatz von Hydroxylgruppen durch andere funktionelle Gruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Chromtrioxid oder Kaliumpermanganat.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Thionylchlorid zur Umwandlung von Hydroxylgruppen in Chloride, gefolgt von nukleophiler Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte oder reduzierte Derivate von this compound, die für bestimmte Anwendungen weiter modifiziert werden können .

Vergleich Mit ähnlichen Verbindungen

Arnidiol ist unter den Triterpenen aufgrund seines spezifischen Hydroxylierungsmusters und seiner zytotoxischen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Betulinsäure: Ein weiteres Triterpen mit Antikrebseigenschaften, das sich jedoch in seinem Hydroxylierungsmuster unterscheidet.

Oleanolsäure: Bekannt für seine entzündungshemmenden und leberschützenden Wirkungen.

Ursolsäure: Teilt strukturelle Ähnlichkeiten, hat aber unterschiedliche biologische Aktivitäten.

This compound zeichnet sich durch seine starken zytotoxischen Wirkungen und seine spezifischen Anwendungen in der Krebsforschung aus, was es zu einer wertvollen Verbindung für weitere Studien und Entwicklungen macht.

Biologische Aktivität

Arnidiol is a pentacyclic triterpene diol with significant biological activities, particularly in the context of cancer treatment and antioxidative effects. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

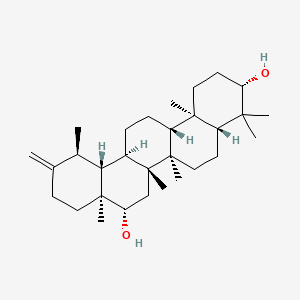

Chemical Structure and Properties

This compound is structurally characterized as follows:

- Chemical Formula : C30H50O3

- Molecular Weight : 466.71 g/mol

- Classification : Pentacyclic triterpene

This compound is often isolated from various plant sources, including Barleria longiflora, and has been studied for its diverse pharmacological activities.

Induction of Apoptosis

Recent studies have highlighted this compound's role in inducing apoptosis in cancer cells. A notable study focused on MDA-MB-231 breast cancer cells demonstrated that this compound triggers mitochondrial fission and apoptosis via the following mechanisms:

- Mitochondrial Translocation : this compound facilitates the translocation of Drp1 (Dynamin-related protein 1) and cofilin to mitochondria, which is crucial for mitochondrial fission.

- Dephosphorylation : The activation of ROCK1 (Rho-associated protein kinase 1) leads to the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), promoting their interaction and subsequent mitochondrial fission.

- Inhibition Studies : Knockdown of Drp1 or cofilin abrogated this compound-induced mitochondrial effects, confirming their essential roles in the apoptotic process .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress. This activity has been evaluated through various assays measuring reactive oxygen species (ROS) production. The compound's ability to scavenge free radicals makes it a potential candidate for preventing oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating cytokine production and reducing inflammatory markers in various cell types.

Cancer Treatment

A study involving xenografted mice treated with this compound showed promising results in reducing tumor size and promoting apoptosis in cancerous tissues. The findings suggest that this compound could be developed as a therapeutic agent for specific cancers, particularly those resistant to conventional treatments .

Safety and Toxicity

While many studies highlight the therapeutic potential of this compound, it is essential to consider its safety profile. A systematic review indicated that while topical applications are generally well-tolerated, systemic administration may lead to adverse effects depending on dosage and duration . Further research is necessary to establish safe usage guidelines.

Comparative Efficacy Table

The following table summarizes the biological activities of this compound compared to other known compounds:

Eigenschaften

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDFSGGBHSXSV-IMLFCHQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986880 | |

| Record name | Arnidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-30-7 | |

| Record name | Arnidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arnidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARNIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L6R1Z6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.